molecular formula C12H12N2O4 B11803391 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid

Cat. No.: B11803391
M. Wt: 248.23 g/mol
InChI Key: FFFDKNULLQXOHF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid typically involves the condensation of 2,5-dimethoxybenzaldehyde with glyoxal in the presence of ammonium acetate. This reaction forms the imidazole ring, which is then further functionalized to introduce the carboxylic acid group. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethoxyphenyl)-1H-imidazole-4-carboxylicacid is unique due to its imidazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O4/c1-17-8-3-4-11(18-2)10(5-8)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16)

InChI Key

FFFDKNULLQXOHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(N=C2)C(=O)O

Origin of Product

United States

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